TCN 201 is a selective antagonist of NMDA receptors containing the NR2A subunit (pIC50s = 6.8 and <4.3 for human recombinant NR2A and NR2B, respectively). It has been shown to bind to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 binding domains, thereby reducing glycine signal transduction and inhibiting NMDA receptor function. Selective NMDA receptor antagonist TCN-201 is a selective antagonist of NMDA receptors containing the NR2A subunit. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner.
Related Compounds
PPDA
Relevance: PPDA and TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide) share a similar target, the GluN2A-containing NMDA receptors, and both act as antagonists. They differ in their chemical structures, which might contribute to differences in their binding affinities and pharmacological profiles. []
Relevance: While both MK-801 and TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide) antagonize NMDA receptors, they differ in their binding sites and selectivity profiles. MK-801 is non-selective, blocking all NMDA receptor subtypes, whereas TCN-201 specifically targets GluN2A-containing receptors. []
Relevance: Similar to TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide), EVT-101 targets NMDA receptors, though its specific subtype selectivity and binding site may differ. Both compounds are being investigated for their therapeutic potential in neurological disorders. []
Ifenprodil
Compound Description: Ifenprodil is a selective antagonist for GluN2B-containing NMDA receptors, often used to differentiate between GluN2B- and GluN2A-mediated effects. []
Relevance: Ifenprodil and TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide) target different subtypes of NMDA receptors. Ifenprodil selectively inhibits GluN2B-containing receptors, while TCN-201 targets GluN2A-containing receptors. Despite their distinct subtype selectivities, both compounds are valuable tools for dissecting the roles of different NMDA receptor subtypes in physiological and pathological processes. [, ] ,
TCN-213
Compound Description: TCN-213 is another GluN2A-selective NMDA receptor antagonist, structurally similar to TCN-201. []
Relevance: TCN-213 and TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide) are both GluN2A-selective NMDA receptor antagonists, and their structural similarities suggest they may share a similar binding site and mechanism of action. They are valuable tools for investigating the role of GluN2A-containing NMDA receptors in synaptic plasticity and other neurological processes. []
CIQ
Relevance: CIQ and TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide) target different subtypes of NMDA receptors and have opposite effects on receptor activity. CIQ enhances GluN2C/D receptor activity, whereas TCN-201 inhibits GluN2A-containing receptors. Despite these differences, both compounds are useful tools for studying the roles of specific NMDA receptor subtypes. []
DQP-1105
Relevance: DQP-1105 and TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide) target different subtypes of NMDA receptors. DQP-1105 inhibits GluN2C/D receptor activity, whereas TCN-201 inhibits GluN2A-containing receptors. Both compounds are valuable for investigating the functional roles of distinct NMDA receptor subtypes in different brain regions and neuronal circuits. []
NAB-14 Series
Compound Description: The NAB-14 series comprises GluN2C- and GluN2D-selective negative allosteric modulators, structurally distinct from TCN-201, but designed to target a different pocket on the NMDA receptor. []
Relevance: Although structurally distinct from TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide), the NAB-14 series highlights the possibility of developing compounds with different structural motifs that target distinct pockets on NMDA receptors while maintaining subtype selectivity. This finding is significant as it expands the potential for developing novel therapeutics targeting specific NMDA receptor subtypes for various neurological disorders. []
[2.2]Paracyclophane derivatives
Compound Description: Researchers designed and synthesized a series of [2.2]paracyclophane derivatives as potential GluN2A-selective NMDA receptor antagonists. These compounds aimed to mimic the U-shaped conformation of TCN-201 by incorporating a [2.2]paracyclophane system to lock two aromatic rings in a parallel orientation. [, ] ,
Relevance: The [2.2]paracyclophane derivatives are structurally designed to mimic the binding mode of TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide) within the GluN2A binding site. This approach highlights the importance of understanding the bioactive conformation of ligands for developing more potent and selective NMDA receptor antagonists. While not all derivatives showed significant activity, the research provides valuable insights for future drug design efforts. [, ] ,
MPX-analogs of TCN-201
Compound Description: These compounds are pyrazine derivatives designed to be structurally similar to TCN-201. Like TCN-201, these analogs also adopt a U-shaped conformation within the binding site of GluN2A-containing NMDA receptors. []
Relevance: The MPX-analogs of TCN-201 (N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide) provide further evidence that the U-shaped conformation is crucial for the activity of GluN2A-selective antagonists. These analogs likely share a similar binding site and mechanism of action with TCN-201 and can be valuable tools for studying GluN2A-containing NMDA receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
t-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-Amido-PEG4-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group. The Boc group can be deprotected under mild acidic conditions to form the free amine. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-Amido-PEG4-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-boc-N-amido-PEG5-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-amido-PEG5-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
t-Boc-N-amido-PEG4-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-Amido-PEG5-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.